molecular formula C5H11NO2 B1268151 3-Hydroxy-N,N-dimethylpropanamide CAS No. 29164-29-2

3-Hydroxy-N,N-dimethylpropanamide

Cat. No. B1268151
CAS RN: 29164-29-2
M. Wt: 117.15 g/mol
InChI Key: ZEVPZBDCQLTDHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxy-N,N-dimethylpropanamide often involves the oxidation of precursors, such as hydroxypivaldehyde, using hydrogen peroxide under specific conditions to achieve desired products. For instance, Jiang Nan-zhe (2004) explored the synthesis of 3-hydroxy-2,2-dimethylpropionc acid, a closely related compound, by optimizing reaction temperature and concentration parameters (Jiang Nan-zhe, 2004).

Molecular Structure Analysis

Understanding the molecular structure of 3-Hydroxy-N,N-dimethylpropanamide and related compounds is crucial for their application. X-ray crystallography and other spectroscopic methods are commonly used to determine their precise molecular geometry. For example, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provided insights into its molecular docking and potential as a cyclooxygenase-2 inhibitor, showcasing the detailed structural analysis that can be applied to 3-Hydroxy-N,N-dimethylpropanamide derivatives (B. Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Hydroxy-N,N-dimethylpropanamide are influenced by its functional groups, leading to various chemical reactions. For instance, the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide(Ⅳ) highlights the compound's versatility in forming different chemical structures under specific conditions (Yang Gui-qiu & Yu Chun-rui, 2004).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of borylated cyclobutanes .

Summary of the Application

Borylated cyclobutanes are of significant interest in contemporary research due to their presence in modern bioactive compounds and their potential for further functionalization . The synthesis of these compounds typically involves a [2 + 2]-cycloaddition .

Methods of Application or Experimental Procedures

The synthesis of borylated cyclobutanes was achieved through a one-step approach involving a thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts . This process was found to be more efficient than previous methods, which required more active partners or catalysts .

Results or Outcomes

The result of this process is the successful synthesis of borylated cyclobutanes . While the exact yield and statistical analyses were not provided in the source, the method was described as a significant improvement over previous approaches .

properties

IUPAC Name

3-hydroxy-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)5(8)3-4-7/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVPZBDCQLTDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337294
Record name 3-Hydroxy-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N,N-dimethylpropanamide

CAS RN

29164-29-2
Record name 3-Hydroxy-N,N-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-N,N-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B ZOLTAN - Acta Chem. Scand. B, 1982 - actachemscand.org
N-or-Alkoxylated amides are useful synthetic inter-mediates that are easily and inexpensively available via anodic alkoxylation of various types of am-ides.‘'5 The mechanism of anodic …
Number of citations: 9 actachemscand.org
H Durak, T Aysu - The Journal of Supercritical Fluids, 2016 - Elsevier
Thermochemical conversion processes such as supercritical fluid extraction are used for producing biofuels from biomass. Supercritical fluid extraction process is decomposition …
Number of citations: 37 www.sciencedirect.com
SH Cho, J Lee, KH Kim, YJ Jeon, EE Kwon - Energy Conversion and …, 2016 - Elsevier
This work mechanistically investigated the influence of CO 2 in co-pyrolysis of sub-bituminous coal and main constituents of ligno-cellulosic biomass (cellulose and hemicellulose). Our …
Number of citations: 54 www.sciencedirect.com
GS Basarab, P Doig, V Galullo, G Kern… - Journal of medicinal …, 2015 - ACS Publications
A novel class of bacterial type-II topoisomerase inhibitor displaying a spiropyrimidinetrione architecture fused to a benzisoxazole scaffold shows potent activity against Gram-positive …
Number of citations: 66 pubs.acs.org
T Tang, M Zhang, Y Liu - Food Bioscience, 2023 - Elsevier
Enzymatic hydrolysis has been used to extract protein and bioactive compounds. Choosing appropriate enzymes can improve the hydrolysis of meat and bone proteins and enhance …
Number of citations: 0 www.sciencedirect.com
KW Kells, A Ncube, JM Chong - Tetrahedron, 2004 - Elsevier
Transmetalation of urea derivatives of α-aminoorganostannanes with alkyllithiums provides α-aminoorganolithiums which undergo rapid N to C acyl migration to afford α-…
Number of citations: 14 www.sciencedirect.com

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